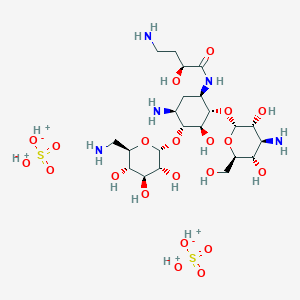

Amikacin Sulfate

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N5O13.2H2O4S/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;2*1-5(2,3)4/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);2*(H2,1,2,3,4)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKSEJFHKVNEFI-GCZBSULCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H47N5O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045247 | |

| Record name | Amikacin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

781.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39831-55-5 | |

| Record name | Amikacin sulfate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039831555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amikacin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amikacin bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIKACIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6M33094FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Amikacin Sulfate

Semisynthetic Origins and Kanamycin (B1662678) A Acylation Strategies

Amikacin (B45834) is formally synthesized by the acylation of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA) or a reactive derivative thereof. nih.govdrugbank.comresearchgate.netepo.orggoogle.com Kanamycin A possesses four acylable amino groups located at the N-1 and N-3 positions on the 2-deoxystreptamine (B1221613) ring, and at the N-6' and N-3'' positions on the attached sugar moieties. epo.org The synthesis of amikacin specifically targets the acylation of the amino group at the N-1 position of the 2-deoxystreptamine nucleus. nih.govdrugbank.comepo.orggoogle.com

Early synthesis routes faced difficulties in achieving selective acylation at the N-1 position due to the higher reactivity of the amino group at the 6' position of kanamycin A. epo.orggoogle.com To overcome this, strategies involving the temporary protection of other amino groups, particularly at the 6' and 3' positions, were developed. epo.orggoogle.comgoogle.comgoogleapis.comepo.org For instance, protecting groups such as benzyloxycarbonyl or substituted benzyloxycarbonyl groups have been employed. google.comgoogleapis.comepo.org After selective acylation at the N-1 position with the L-HABA derivative, the protecting groups are subsequently removed. google.comgoogle.comgoogleapis.com

Advanced Chemical Synthesis Techniques for Amikacin Sulfate (B86663)

Advanced synthetic techniques for amikacin sulfate focus on improving regioselectivity, yield, and purity, often involving careful control of reaction conditions and the use of specific reagents and catalysts.

Selective Acylation and Protecting Group Chemistry

Achieving selective acylation at the N-1 position is paramount for efficient amikacin synthesis. This selectivity is largely controlled by the choice of protecting groups and reaction conditions. Protecting groups are strategically introduced to block the more reactive amino functions on kanamycin A, directing the acylation specifically to the N-1 position. google.comgoogleapis.comepo.org Examples of protecting groups include benzyloxycarbonyl, substituted benzyloxycarbonyl, alkoxycarbonyl, phthaloyl, and haloalkyl carbonyl groups. google.comgoogleapis.com The selection of the protecting group influences the ease of its removal after the acylation step. google.comgoogleapis.com

Furthermore, the form of the activated carboxylic group of the L-HABA derivative also plays a role in the acylation efficiency and selectivity. Activated esters with compounds like N-hydroxysuccinimide or N-hydroxy-5-norbornene-2,3-dicarboximide, or mixed anhydrides, have been utilized. epo.orggoogle.com

Influence of Reaction Conditions on Synthetic Yield and Selectivity

Reaction conditions, including solvent, pH, temperature, and the presence of catalysts or complexing agents, significantly impact the yield and selectivity of the acylation reaction. google.comgoogle.comgoogle.comgoogle.com

One patented process describes carrying out the selective acylation of a 3,6'-di-N-protected kanamycin A in a heterogeneous phase using water as the solvent or co-solvent for the protected kanamycin A derivative and an aprotic, poorly water-soluble solvent for the reactive L-HABA derivative. google.comgoogle.comgoogleapis.com Controlling the pH within a range, typically between 3 and 10, with optimal results often observed between 4.5 and 6.5, has been shown to lead to unexpectedly high regioselectivity for amikacin formation. google.comgoogleapis.com Reaction temperatures between 0°C and 60°C are commonly employed. google.comgoogleapis.com

The addition of salts of bivalent metal cations such as zinc, nickel, iron, cobalt, manganese, copper, and cadmium in the presence of water has also been found to enhance the selectivity of the acylation reaction when starting from kanamycin A protected at the 3 and 6' positions. epo.orggoogle.comepo.org These metal ions can form complexes that influence the reactivity of the different amino groups. epo.orggoogle.com

Innovations in silylation reactions, often the first step in some amikacin synthesis routes, have also explored the influence of conditions. Using micronized ammonium (B1175870) sulfate as a catalyst and hexamethyldisilazane (B44280) as both reactant and solvent has been reported to increase the specific surface area, accelerate the reaction speed, and improve yield. google.com The addition of a divalent metal organic weak acid salt as a complexing agent during silylation can further shorten the reaction time and improve the selectivity of the subsequent acylation. google.com

Industrial and Laboratory Scale Synthesis Innovations

Innovations in amikacin synthesis aim to improve efficiency, reduce costs, and minimize environmental impact for both industrial and laboratory scales. Processes have been developed to optimize yields and simplify purification. google.comgoogle.comgoogle.com

One approach involves the direct acylation of γ-N-phthalimido-α-hydroxybutyric acid (PHBA) without the need for a separate step to prepare an active ester, simplifying operations and reducing the use of reagents like N-hydroxyphthalimide. google.com Controlling the addition speed of condensing agents and using small amounts of catalysts like 4-N,N-lutidine (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBT) in the acylation reaction can improve selectivity and yield, leading to fewer impurities and facilitating subsequent purification. google.com

Purification of the crude amikacin product typically involves chromatographic techniques. google.comgoogle.com Methods like ion exchange chromatography are used to separate amikacin from unreacted kanamycin A and potential positional isomers. epo.orggoogle.com Techniques such as HPLC with electrochemical detection are utilized for quantifying impurities in this compound formulations according to pharmacopeial standards. antecscientific.com

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of amikacin analogs and derivatives are pursued to develop new compounds with potentially improved properties, such as enhanced activity against resistant bacterial strains or altered pharmacokinetic profiles. frontiersin.orgnih.govresearchgate.netfrontiersin.org Modifications typically involve altering the amino or hydroxyl groups on the amikacin structure. frontiersin.orgnih.gov

Regioselective Structural Modifications for Enhanced Biological Activity

Regioselective structural modifications are crucial to target specific sites on the amikacin molecule that are involved in interactions with bacterial ribosomes or are subject to enzymatic inactivation by resistance mechanisms. frontiersin.orgnih.govfrontiersin.orgnih.gov The C1, C6', and C3'' positions are often targeted for modification. frontiersin.orgnih.govfrontiersin.org

For example, modifications at the 6'-amino group and the 3''-amino group have shown promise in circumventing aminoglycoside resistance mechanisms. frontiersin.orgnih.govresearchgate.netnih.gov Enzymatic synthesis methods have been explored for creating amikacin analogs with specific modifications, such as 6'-N-acyl-3''-N-methylated derivatives. frontiersin.orgnih.govfrontiersin.orgnih.gov These enzymatic approaches can offer high regioselectivity. frontiersin.orgnih.govnih.gov Studies involving the enzymatic methylation of amikacin at the 3''-N position and acylation at the 6'-N position demonstrate the potential for creating novel analogs with altered properties. nih.gov

Enzymatic Synthesis Approaches for Amikacin Analogs

Enzymatic synthesis offers a regioselective approach to modifying aminoglycoside scaffolds like amikacin, which is challenging through traditional chemical methods due to the presence of multiple reactive amino and hydroxyl groups. This specificity is particularly valuable for developing novel analogs with potentially improved activity against resistant bacterial strains.

Research has demonstrated the successful enzymatic synthesis of amikacin analogs with structural modifications at the amino groups. Specifically, modifications at the C6' and C3'' amino positions have been explored using microbial enzymes. For instance, the enzymes AAC(6')-APH(2'') and GenN have been employed in the enzymatic synthesis of amikacin analogs. nih.govnih.govguidetopharmacology.org

A one-pot enzymatic reaction utilizing purified GenN and S-adenosyl-L-methionine (SAM) has been used to synthesize 3''-N-methyl-amikacin from amikacin. nih.govnih.gov The conversion yield for this reaction was reported to be approximately 100%. Furthermore, a one-pot enzymatic reaction involving both AAC(6')-APH(2'') and GenN enzymes allowed for the synthesis of two new 6'-N-acyl-3''-N-methylated amikacin analogs: 6'-N-acetyl-3''-N-methyl-amikacin and 6'-N-propionyl-3''-N-methyl-amikacin. nih.govnih.gov

The structures of these enzymatically synthesized amikacin analogs have been confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Ultra-Performance Liquid Chromatography coupled with quadrupole Time-of-Flight High-Resolution Mass Spectrometry (UPLC-qTOF-HR-MS). nih.gov UPLC-qTOF-HR-MS analysis can differentiate these analogs based on their mass-to-charge ratios (m/z), for example, 3''-N-methyl-amikacin (m/z 600.3087), 6'-N-acetyl-3''-N-methyl-amikacin (m/z 642.3192), and 6'-N-propionyl-3''-N-methyl-amikacin (m/z 656.3349).

These enzymatic modifications, particularly at the 6'-amino and 3''-amino groups, have shown promise in circumventing aminoglycoside resistance mechanisms. guidetopharmacology.org Research findings indicate that 6'-N-acyl-3''-N-methylated analogs can exhibit improved antibacterial activity against multidrug-resistant Gram-negative bacteria and reduced in vitro cytotoxicity compared to amikacin.

Amphiphilic Aminoglycoside Conjugates and Their Synthesis

Amphiphilic aminoglycoside conjugates (AAGs) are a class of derivatives synthesized by grafting lipophilic or hydrophobic groups onto the hydrophilic aminoglycoside core. This modification aims to enhance their interaction with bacterial membranes and improve activity, particularly against resistant strains.

The synthesis of AAGs typically involves the modification of primary amine or hydroxyl functions present on the aminoglycoside scaffold. For amikacin, the primary hydroxyl group at the C6' position has been identified as a suitable site for the incorporation of functional groups.

Various chemical strategies have been employed for the preparation of amphiphilic aminoglycoside conjugates, including those derived from amikacin. One approach involves the conjugation of decanesulfonylacetamide-based moieties to amikacin. These conjugates have been investigated for their antibacterial and antitubercular activities.

Other conjugation methods utilized in the synthesis of aminoglycoside conjugates, which can be applied to amikacin, include copper-catalyzed alkyne–azide cycloaddition (CuAAC), a click chemistry technique, and disulfide bridge formation. These methods allow for the attachment of various lipophilic groups to the aminoglycoside structure.

Studies on amphiphilic aminoglycosides, including those based on amikacin, have shown improved activity against infectious microorganisms and the ability to subvert resistance mechanisms that affect traditional aminoglycosides. For example, a decanesulfonylacetamide-based conjugate of amikacin demonstrated promising preliminary antitubercular activities.

Here is a summary of some enzymatically synthesized amikacin analogs and their characteristics:

| Analog Name | Modification Sites | Enzymes Used | Cofactor Used | Representative m/z (UPLC-qTOF-HR-MS) |

| 3''-N-methyl-amikacin | C3''-amino | GenN | S-adenosyl-L-methionine | 600.3087 |

| 6'-N-acetyl-3''-N-methyl-amikacin | C6'-amino, C3''-amino | AAC(6')-APH(2''), GenN | S-adenosyl-L-methionine | 642.3192 |

| 6'-N-propionyl-3''-N-methyl-amikacin | C6'-amino, C3''-amino | AAC(6')-APH(2''), GenN | S-adenosyl-L-methionine | 656.3349 |

Molecular and Cellular Mechanisms of Action of Amikacin Sulfate

Ribosomal Binding and Bacterial Protein Synthesis Inhibition

Amikacin (B45834) irreversibly binds to the bacterial 30S ribosomal subunit, a crucial component of the protein synthesis machinery. newdrugapprovals.orgwikipedia.orgnih.gov This binding event disrupts the normal functioning of the ribosome, leading to the production of aberrant or non-functional proteins and ultimately cell death. asm.orgnih.govdrugbank.com

Interaction with 30S Ribosomal Subunit and 16S rRNA

The primary binding site for amikacin is the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. newdrugapprovals.orgwikipedia.orgnih.gov Specifically, amikacin interacts with the decoding site, located in the vicinity of nucleotide 1400 in the 16S rRNA. nih.gov This region is critical for the accurate recognition of messenger RNA (mRNA) codons by transfer RNA (tRNA) anticodons during translation. nih.gov Amikacin's binding involves interaction with four nucleotides of the 16S rRNA and a single amino acid of protein S12, a component of the 30S subunit. nih.gov

Modulation of tRNA Binding and mRNA Translation Fidelity

Amikacin's binding to the 30S ribosomal subunit interferes with the interaction between the wobble base of the tRNA anticodon and the mRNA codon. wikipedia.orgnih.gov This interference reduces the proofreading capabilities of the ribosome, leading to increased mistranslation. mdpi.comnih.gov As a consequence, incorrect amino acids may be inserted into the growing polypeptide chain, or translation may be prematurely terminated, resulting in the production of non-functional or toxic peptides. nih.govdrugbank.comnih.gov This disruption of translational fidelity contributes significantly to the bactericidal effect of amikacin. asm.orgnih.gov

Structural Insights into Ribosomal A-site Interaction

Structural studies, including X-ray crystallography, have provided detailed insights into how amikacin interacts with the ribosomal A-site (aminoacyl-tRNA binding site). mdpi.comnih.govoup.com Amikacin binds specifically to the A-site, similarly to its parent compound kanamycin (B1662678). mdpi.comnih.gov The binding of amikacin, particularly the 2-deoxystreptamine (B1221613) aminoglycosides, forces universally conserved adenine (B156593) residues (A1492 and A1493 in E. coli 16S rRNA) in the helix 44 (h44) of the 16S rRNA into a "flipped-out" conformation. oup.combiorxiv.org This altered conformation allows these adenines to form A-minor interactions with the first two Watson-Crick base pairs of the codon-anticodon mini-helix, mimicking the conformation of correct codon-anticodon recognition. oup.combiorxiv.orgnih.gov This stabilization of an incorrect conformation is a molecular basis for the aminoglycoside-induced misreading of mRNA. oup.com The L-hydroxyaminobuteroyl amide (L-HABA) moiety attached to the N-1 position of amikacin also plays a role, making specific interactions with the RNA at GC pairs C1404-G1497 and G1405-G1496, contributing to higher affinity binding to the bacterial A site. mdpi.comnih.gov

Bacterial Cellular Uptake Mechanisms of Amikacin Sulfate (B86663)

The entry of amikacin into bacterial cells is a multi-phase process influenced by the antibiotic's polycationic nature and the bacterial cell envelope structure. mdpi.comnih.govresearchgate.net

Initial Bacterial Surface Binding Dynamics

Due to their polycationic nature, aminoglycosides like amikacin initially bind to the anionic compounds present on the bacterial surface. mdpi.comnih.govresearchgate.net In Gram-negative bacteria, these anionic components include lipopolysaccharide, phospholipids (B1166683), and outer membrane proteins. mdpi.comnih.govresearchgate.net In Gram-positive bacteria, teichoic acids and phospholipids are the primary interaction sites. mdpi.comnih.govresearchgate.net These electrostatic interactions lead to the displacement of divalent cations, such as Mg²⁺, which helps to disrupt the outer membrane structure and increase its permeability. asm.orgnih.govasm.org This initial energy-independent phase facilitates the penetration of some aminoglycoside molecules into the periplasmic space and is known as "self-promoted uptake". mdpi.comnih.govresearchgate.netnih.gov

Energy-Dependent Phase II Permeability Enhancements

Following the initial uptake, a small number of amikacin molecules reach the cytoplasm through an energy-dependent process known as "energy-dependent phase I", which requires a functional electron transport system. mdpi.comasm.orgresearchgate.netnih.gov The amikacin molecules that enter the cytoplasm begin to inhibit protein synthesis, leading to the production of mistranslated and aberrant proteins. mdpi.comasm.orgresearchgate.net These mistranslated proteins are hypothesized to damage the integrity of the cytoplasmic membrane, creating non-specific membrane channels. mdpi.comasm.org This damage further facilitates the entry of a larger quantity of aminoglycoside molecules into the cytoplasm in a subsequent rapid phase known as "energy-dependent phase II". mdpi.comasm.orgnih.govresearchgate.netasm.org The accumulation of high intracellular concentrations of amikacin intensifies the inhibition of protein synthesis and exacerbates damage to the cytoplasmic membrane, ultimately leading to bacterial cell death. mdpi.comasm.orgresearchgate.net

Mechanisms of Bacterial Resistance to Amikacin Sulfate

Enzymatic Modification of Amikacin (B45834) Sulfate (B86663)

Enzymatic inactivation is a predominant mechanism of bacterial resistance to aminoglycosides, including amikacin sulfate. creative-diagnostics.commdpi.comscielo.br Bacteria produce aminoglycoside-modifying enzymes (AMEs) that covalently alter the antibiotic molecule, reducing its affinity for the ribosome and rendering it ineffective. creative-diagnostics.commdpi.comscielo.brmednexus.org

Classification of Aminoglycoside Modifying Enzymes (AMEs)

AMEs are classified into three main categories based on the type of chemical modification they catalyze:

Aminoglycoside N-acetyltransferases (AACs): These enzymes catalyze the transfer of an acetyl group to an amino group of the aminoglycoside, using acetyl-CoA as a cofactor. mdpi.comscielo.brmednexus.orgmdpi.com

Aminoglycoside O-phosphotransferases (APHs): These enzymes catalyze the transfer of a phosphate (B84403) group from ATP to a hydroxyl group of the aminoglycoside. mdpi.comscielo.brmednexus.orgmdpi.comwjpsronline.com

Aminoglycoside O-nucleotidyltransferases (ANTs), also known as adenylyltransferases (AADs): These enzymes catalyze the transfer of an adenylyl group from ATP to a hydroxyl group of the aminoglycoside. mdpi.comscielo.brmednexus.orgmdpi.comfrontiersin.org

Each AME modifies the aminoglycoside at a specific position, which is reflected in the enzyme's nomenclature. mednexus.org

Role of Acetyltransferases (AACs) in Amikacin Resistance, particularly AAC(6′)-Ib

Among the AMEs, acetyltransferases, particularly AAC(6′)-Ib, play a crucial role in amikacin resistance. mdpi.commdpi.comnih.govbiorxiv.org AAC(6′)-Ib catalyzes the acetylation of the 6′-amino group of amikacin, leading to its inactivation. mdpi.commdpi.comnih.gov This enzyme is widespread among Gram-negative clinical isolates and is a major cause of amikacin resistance. mdpi.commdpi.combiorxiv.orgresearchgate.netplos.org Studies have shown a significant correlation between the presence of the aac(6′)-Ib gene and higher resistance levels to multiple antibiotics, including amikacin. mednexus.orgnih.gov The prevalence of aac(6′)-Ib has been observed in various bacterial species, such as Klebsiella pneumoniae and Acinetobacter baumannii. mednexus.org

Research findings highlight the quantitative contribution of AAC(6′)-Ib to amikacin resistance. Studies using Escherichia coli have demonstrated that resistance to amikacin increases linearly with a higher intracellular concentration of AAC(6′)-Ib, reaching a plateau at a certain protein concentration. nih.gov This suggests that the level of enzyme production directly impacts the degree of resistance.

Contributions of Phosphotransferases (APHs) and Nucleotidyltransferases (ANTs) to Resistance

While AAC(6′)-Ib is a primary mechanism for amikacin resistance, APHs and ANTs also contribute to aminoglycoside resistance profiles, which can include reduced susceptibility to amikacin. APHs phosphorylate hydroxyl groups on aminoglycosides, while ANTs nucleotidylate (adenylylate) hydroxyl groups. mdpi.comscielo.brmednexus.orgmdpi.com

Specific APH and ANT enzymes have been implicated in resistance to various aminoglycosides. For example, aph(3')-VIa has shown a significant correlation with amikacin resistance in A. baumannii. mednexus.org ANT(4') mediates resistance to amikacin, dibekacin, isepamicin, and tobramycin (B1681333). frontiersin.org The presence of multiple AME types within a single organism can complicate resistance patterns. mdpi.com

Molecular Characterization of AAC(6′)-Ib and its Genetic Context (Integrons, Transposons, Plasmids, Chromosomes)

The aac(6′)-Ib gene, encoding the AAC(6′)-Ib enzyme, is frequently found on mobile genetic elements, which facilitates its dissemination among bacterial populations. mdpi.comnih.govresearchgate.netmdpi.com These genetic contexts include:

Integrons: aac(6′)-Ib gene cassettes are often located within class 1 integrons, either immediately following the 5′ conserved region or within the variable portion alongside other gene cassettes. researchgate.netresearchgate.net

Transposons: The gene is commonly associated with transposons, such as Tn1331. nih.govresearchgate.net Transposons enable the gene to move between different DNA molecules. mdpi.com

Plasmids: aac(6′)-Ib is frequently found on plasmids, which are extrachromosomal DNA molecules that can be easily transferred between bacteria through conjugation. mdpi.comnih.govresearchgate.netresearchgate.net Plasmid-mediated transfer is a significant factor in the spread of aminoglycoside resistance. mdpi.com

Chromosomes: While less frequent than plasmid location, the chromosomal integration of the aac(6′)-Ib gene has also been detected. nih.govresearchgate.netresearchgate.net

The association of aac(6′)-Ib with these mobile genetic elements contributes significantly to its widespread distribution among Gram-negative bacteria and the increasing prevalence of amikacin resistance. nih.govresearchgate.netmdpi.com

Ribosomal Target Site Modifications

In addition to enzymatic inactivation, bacterial resistance to amikacin can also arise from modifications to the ribosomal target site, specifically the 16S rRNA of the 30S ribosomal subunit where aminoglycosides bind. nih.govcreative-diagnostics.comskintherapyletter.com

16S rRNA Gene Mutations and Amikacin Binding Affinity Alterations

Mutations in the gene encoding the 16S rRNA (rrs) can alter the structure of the ribosomal binding site, reducing the affinity of amikacin for the ribosome and impairing its ability to inhibit protein synthesis. nih.govskintherapyletter.comwikipedia.orgasm.org While mutations in the rrs gene are less common than enzymatic resistance mechanisms, they can confer high levels of resistance. mednexus.org

Specific mutations in the 16S rRNA gene have been linked to aminoglycoside resistance. For instance, the A1408G mutation in the rrs gene has been identified in bacteria resistant to kanamycin (B1662678) and gentamicin (B1671437), and homologous mutations (such as A1400G in Mycobacterium tuberculosis) also contribute to amikacin resistance by reducing the binding affinity of the antibiotic to helix 44 of the 16S rRNA. mednexus.orgwikipedia.orgasm.orgasm.org These mutations interfere with the crucial hydrogen bonding interactions between amikacin and the ribosomal binding site. mednexus.org

Another mechanism of target site modification involves 16S rRNA methylation, mediated by 16S rRNA methylase enzymes. nih.govmednexus.orgnih.gov These enzymes add methyl groups to specific nucleotides within the aminoglycoside binding site on the 16S rRNA, which sterically hinders or electrostatically repels the binding of amikacin, leading to high-level resistance to most aminoglycosides, excluding streptomycin (B1217042). mednexus.orgskintherapyletter.comnih.gov

Efflux Pump Systems in Amikacin Resistance

Efflux pumps are membrane-bound protein transporters that actively extrude a wide range of substrates, including antibiotics, out of bacterial cells. wikipedia.orggardp.org This active transport lowers the intracellular concentration of the antibiotic, allowing bacteria to survive at higher external drug concentrations. wikipedia.orggardp.org Efflux-mediated resistance can be intrinsic to a bacterial species or acquired through horizontal gene transfer or mutations. oup.com

Overview of Bacterial Efflux Pump Families (RND, MFS, MATE, ABC)

Bacteria possess several families of efflux pumps, classified based on their structure, mechanism of action, and energy source. The major families involved in multidrug resistance include:

Resistance-Nodulation-Division (RND) superfamily: These are particularly important in Gram-negative bacteria and typically form tripartite systems spanning the inner membrane, periplasm, and outer membrane. They primarily utilize the proton motive force for transport. wikipedia.orgnih.govmdpi.commicropspbgmu.ruresearchgate.net

Major Facilitator Superfamily (MFS): This is a diverse group found in both Gram-positive and Gram-negative bacteria, transporting a wide range of substrates using the proton motive force or sodium motive force. wikipedia.orgnih.govmdpi.commicropspbgmu.ruresearchgate.net

Multidrug and Toxic Compound Extrusion (MATE) family: These transporters utilize the sodium motive force or proton motive force to extrude substrates. wikipedia.orgnih.govmdpi.commicropspbgmu.ruresearchgate.net

ATP-Binding Cassette (ABC) superfamily: These pumps utilize the energy from ATP hydrolysis to transport substrates across the membrane. wikipedia.orgnih.govmdpi.commicropspbgmu.ruresearchgate.net

While other families like the Small Multidrug Resistance (SMR) and Proteobacterial Antimicrobial Compound Efflux (PACE) families also exist, the RND, MFS, MATE, and ABC families are most commonly associated with multidrug resistance, including resistance to aminoglycosides like Amikacin. wikipedia.orgnih.govmdpi.commicropspbgmu.ruresearchgate.net

Specific Role of Efflux Pumps in Amikacin Resistance in Gram-Negative Organisms

Efflux pumps play a significant role in Amikacin resistance, particularly in Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. brieflands.comresearchgate.netnih.gov

In Acinetobacter baumannii, the AdeABC efflux pump, belonging to the RND family, is a key contributor to resistance to various antibiotics, including aminoglycosides like Amikacin. mdpi.combrieflands.commjima.org Studies have shown that overexpression of the AdeABC pump is frequently observed in multidrug-resistant A. baumannii isolates and is associated with decreased susceptibility to Amikacin. brieflands.commjima.orgscispace.com The AdeABC pump is a tripartite system consisting of AdeA (membrane fusion protein), AdeB (RND transporter), and AdeC (outer membrane channel). mdpi.commjima.org Another RND-type pump, AdeIJK, has also been implicated in aminoglycoside resistance in A. baumannii. mdpi.comoup.com The MATE family pump, AbeM, has also been reported to be involved in multidrug resistance and can affect sensitivity to gentamicin, although its specific contribution to Amikacin resistance may be less pronounced than AdeABC. medintensiva.orgbrieflands.comscispace.com

Research findings highlight the impact of efflux pumps on Amikacin minimum inhibitory concentrations (MICs). For instance, a study on Acinetobacter isolates demonstrated that the presence of the efflux pump inhibitor carbonyl cyanide 3-chlorophenylhydrazone (CCCP) led to a significant reduction in Amikacin MICs in A. baumannii isolates, indicating the involvement of efflux pumps in their resistance. brieflands.comresearchgate.net Some A. baumannii isolates showed a 2- to 524288-fold reduction in Amikacin MIC in the presence of CCCP. brieflands.comresearchgate.net Another study on multidrug-resistant A. baumannii isolates found that a significant percentage showed a ≥2-fold or even ≥4-fold reduction in Amikacin MIC when treated with an efflux pump inhibitor, further supporting the role of efflux systems in Amikacin resistance in these strains. scispace.com

Interactive Data Table: Reduction in Amikacin MIC in A. baumannii Isolates with Efflux Pump Inhibitor

| Study | Bacterial Species | Efflux Pump Inhibitor | Reduction in Amikacin MIC (Fold) | Percentage of Isolates Showing Reduction |

| Study on Acinetobacter isolates (Abbasi Shaye et al., 2018) brieflands.comresearchgate.net | Acinetobacter baumannii | CCCP | 2 to 524288 | Not specified, but observed in 20/27 resistant isolates brieflands.comresearchgate.net |

| Study on MDR A. baumannii (Ardehali et al., 2019) scispace.com | Acinetobacter baumannii | CCCP | ≥2 | 61% scispace.com |

| Study on MDR A. baumannii (Ardehali et al., 2019) scispace.com | Acinetobacter baumannii | CCCP | ≥4 | 36.6% scispace.com |

In Pseudomonas aeruginosa, the MexXY efflux pump, also an RND-type system, is a major mechanism contributing to aminoglycoside resistance, including resistance to Amikacin. researchgate.netnih.govnih.gov Overexpression of the MexXY pump has been observed in Amikacin-resistant P. aeruginosa isolates, including those from cystic fibrosis patients with chronic infections. researchgate.netnih.govnih.gov The MexXY system works in conjunction with the outer membrane channel OprM to extrude antibiotics. researchgate.net

Genetic Regulation and Overexpression of Efflux Pumps

The expression of bacterial efflux pumps is tightly regulated at the genetic level. Overexpression of efflux pump genes is a common mechanism leading to increased antibiotic resistance. mdpi.comoup.commdpi.com This overexpression can be a result of mutations in regulatory genes or exposure to antibiotics and other environmental factors. mdpi.comoup.commdpi.comoup.com

For RND-type efflux pumps like AdeABC in A. baumannii, expression is often controlled by two-component regulatory systems. The AdeABC pump is regulated by the AdeRS two-component system, where AdeS acts as a sensor kinase and AdeR as a response regulator. mjima.orgoup.com Mutations in the genes encoding AdeS or AdeR can lead to the constitutive overexpression of the adeABC operon, resulting in increased efflux activity and elevated resistance to various antibiotics, including Amikacin. mjima.orgoup.com Studies have shown a significant association between mutations in the adeRS genes and overexpression of the adeB gene (encoding the transporter component) in resistant A. baumannii isolates. mjima.org

Similarly, the expression of the AdeFGH efflux pump in A. baumannii is regulated by the LysR-type transcriptional repressor AdeL, while AdeIJK expression is controlled by the TetR-like transcriptional regulator AdeN. mdpi.comoup.commdpi.com Disruptions or mutations in these regulatory genes can lead to the overexpression of the corresponding efflux pumps. oup.com

In Pseudomonas aeruginosa, the expression of the MexXY efflux pump is primarily regulated by the repressor MexZ. researchgate.netnih.govmdpi.com Mutations in the mexZ gene or the intergenic region between mexZ and mexX can lead to the overexpression of the mexXY operon, contributing to aminoglycoside resistance. researchgate.netnih.gov Research has identified various mutations in mexZ and the mexOZ intergenic region in Amikacin-resistant P. aeruginosa isolates, correlating with increased MexY mRNA production and reduced susceptibility to Amikacin. researchgate.netnih.gov

Overexpression of efflux pumps can be triggered by exposure to antibiotics, suggesting an adaptive response by bacteria to survive in the presence of these compounds. mdpi.comoup.com This increased expression, whether due to regulatory mutations or induction, allows bacteria to effectively pump out Amikacin and other structurally diverse antibiotics, contributing to multidrug resistance phenotypes. wikipedia.orgoup.comnih.gov

Strategies to Overcome Amikacin Sulfate Resistance

Inhibition of Aminoglycoside Modifying Enzymes

Enzymatic modification is a primary mechanism of bacterial resistance to aminoglycosides, including amikacin (B45834). nih.govmdpi.complos.org Aminoglycoside modifying enzymes (AMEs) inactivate the antibiotic through acetylation, phosphorylation, or nucleotidylation. nih.govmdpi.complos.org The AAC(6')-Ib enzyme is a particularly significant mediator of amikacin resistance in Gram-negative clinical isolates. nih.govplos.orgpreprints.org Inhibiting the activity of these enzymes is a promising strategy to restore bacterial susceptibility to amikacin. plos.orgplos.org

Discovery and Characterization of Small Molecule Inhibitors of AAC(6′)-Ib

Efforts to identify inhibitors of AAC(6')-Ib have led to the discovery of small molecules capable of neutralizing its activity. drugbank.comnih.govcalstate.eduresearchgate.net These inhibitors aim to prevent the enzyme from acetylating amikacin, thereby preserving the antibiotic's ability to bind to the ribosome and inhibit protein synthesis. Research utilizing mixture-based combinatorial libraries and structure-activity relationship studies has been instrumental in identifying potential small molecule inhibitors. researchgate.netnih.govoup.com

One such approach identified a compound with a pyrrolidine (B122466) pentamine scaffold as a robust enzymatic inhibitor of AAC(6')-Ib in vitro. researchgate.netnih.govoup.com Further studies characterized substituted pyrrolidine pentamine derivatives, with specific substitutions at the R1, R3, R4, and R5 positions influencing inhibitory activity. nih.gov For instance, a compound substituted by two S-phenyl groups, an S-hydroxymethyl group, and a 3-phenylbutyl group (referred to as compound 2700.001 or Compound 206 in some studies) demonstrated significant enzymatic inhibition and potentiated the activity of amikacin against resistant bacterial strains in culture and in vivo models. calstate.eduresearchgate.netoup.com

Table 1: Example of Small Molecule Inhibitor Potentiation of Amikacin Activity

| Compound | Amikacin Concentration (µg/mL) | Bacterial Strain (aac(6')-Ib-harboring) | Growth Inhibition (%) |

| Amikacin alone | 16 | A. baumannii A155 | Low |

| Compound 206 | 8 µM | A. baumannii A155 | Minimal |

| Amikacin + Compound 206 | 16 + 8 µM | A. baumannii A155 | High |

Note: Data is illustrative based on research findings where inhibitors potentiated amikacin activity. calstate.edunih.gov

Investigation of Metal-Ionophore Complexes as Enzymatic Inhibitors

Metal ions, particularly Zn²⁺ and Cu²⁺, have been found to inhibit the acetylation of aminoglycosides mediated by AAC(6')-Ib in vitro. nih.govplos.orgplos.orgnih.gov While high concentrations of metal ions alone may be needed to interfere with resistance in growing bacteria, their action is significantly enhanced when complexed with ionophores. plos.orgplos.orgnih.gov Ionophores facilitate the internalization of metal ions into bacterial cells, allowing lower, potentially less toxic, concentrations to be effective in overcoming resistance. plos.orgplos.orgnih.govresearchgate.net

Studies have shown that ionophores like 8-hydroxyquinoline (B1678124) analogs (e.g., clioquinol (B1669181) and 5,7-diiodo-8-hydroxyquinoline) and pyrithione (B72027), when complexed with Zn²⁺ or Cu²⁺, can reduce amikacin resistance levels in Gram-negative bacteria harboring the aac(6')-Ib gene, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. plos.orgplos.orgnih.gov These complexes have demonstrated the ability to induce phenotypic conversion to susceptibility and, in some cases, exhibit bactericidal activity in combination with amikacin. plos.orgplos.orgnih.gov Cadmium ions (Cd²⁺) complexed with pyrithione have also shown potential in inhibiting AAC(6')-Ib and reversing amikacin resistance in A. baumannii and K. pneumoniae. preprints.org The exact mechanism of metal ion inhibition, whether through binding to the enzyme or forming coordination complexes with the aminoglycoside substrate, is an area of ongoing research. nih.govnih.gov

Efflux Pump Inhibitor Research and Development

Bacterial efflux pumps are transmembrane proteins that actively transport various substrates, including antibiotics, out of the cell, contributing significantly to multidrug resistance. acs.orgmdpi.comnih.gov Inhibiting these efflux systems can increase intracellular antibiotic concentrations, thereby restoring or enhancing the efficacy of antibiotics like amikacin. acs.orgmdpi.comnih.gov

Chemical Inhibition of Bacterial Efflux Systems to Restore Susceptibility

Research into chemical inhibitors of bacterial efflux systems aims to identify compounds that can block the function of these pumps and restore bacterial susceptibility to antibiotics. acs.orgmdpi.comscirp.org Efflux pump inhibitors (EPIs) are being investigated as potential adjuvants to be used in combination with existing antibiotics. acs.orgmdpi.com These inhibitors should ideally not possess antibacterial activity on their own but should potentiate the activity of the antibiotic when used together. acs.org

Several types of efflux pumps contribute to antibiotic resistance in Gram-negative bacteria, including the Resistance-Nodulation-Division (RND) superfamily, which are often tripartite systems spanning both the inner and outer membranes. acs.orgnih.govmdpi.com Studies have indicated the involvement of efflux pumps in amikacin resistance in various Gram-negative pathogens, such as Acinetobacter species and Klebsiella pneumoniae. mdpi.combrieflands.commdpi.com For example, the AdeDE efflux pump in Acinetobacter baumannii has been found to increase resistance to several antibiotics, including amikacin. mdpi.com

Efforts are underway to develop novel EPIs that can effectively block the activity of these pumps. acs.organr.fr Both synthetic and natural compounds are being explored for their potential as EPIs. scirp.orgmdpi.com The goal is to develop drug-like molecules that can be used in vivo to overcome efflux-mediated resistance and revive the effectiveness of antibiotics like amikacin. anr.fr

Table 2: Examples of Efflux Pumps Implicated in Resistance (General)

| Efflux Pump Superfamily | Examples (Gram-Negative) | Associated Antibiotic Resistance (Examples) |

| RND | AcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa), AdeABC (A. baumannii) | Fluoroquinolones, Tetracyclines, Chloramphenicol, Aminoglycosides (in some cases) |

| MFS | EmrAB-TolC (E. coli) | Various, including some antiseptics |

| MATE | NorM (Neisseria gonorrhoeae) | Fluoroquinolones, Norfloxacin |

Note: This table provides general examples of efflux pumps and their associated resistance; specific involvement in amikacin resistance can vary. acs.orgmdpi.commdpi.combrieflands.commdpi.comoup.com

Development of Next-Generation Amikacin Sulfate (B86663) Analogs

Another strategy to combat amikacin resistance involves the design and synthesis of new amikacin analogs that are less susceptible to inactivation by AMEs or efflux pumps. frontiersin.orgasm.orgnih.govmdpi.com This approach focuses on modifying the chemical structure of amikacin to evade the mechanisms of resistance while retaining or improving antibacterial activity. frontiersin.orgasm.orgnih.gov

Structure-Guided Design for AME Evasion

Structure-guided design plays a crucial role in the development of next-generation amikacin analogs. By understanding the three-dimensional structures of AMEs and their interactions with amikacin, researchers can rationally design modifications to the amikacin molecule that prevent or reduce enzymatic inactivation. frontiersin.orgnih.govresearchgate.net Amikacin itself was developed from kanamycin (B1662678) A by the addition of an (S)-4-amino-2-hydroxybutyryl side chain at the C-1 amino group, a modification that confers refractoriness to many AMEs. drugbank.comnih.govmdpi.comfrontiersin.orgasm.org

Current research involves de novo synthesis and medicinal chemistry approaches to explore the aminoglycoside chemical space and identify structural motifs that evade known resistance mechanisms. nih.gov This includes designing analogs with modified amino sugars, linear sugars, or alterations to the 2-deoxystreptamine (B1221613) (2-DOS) ring, specifically aimed at bypassing AME-mediated resistance. nih.gov Enzymatic synthesis methods are also being explored to regioselectively modify amikacin and create novel analogs with improved pharmacological properties against resistant strains. mdpi.comfrontiersin.orgresearchgate.net For instance, the enzymatic synthesis of 6′-N-acyl-3″-N-methylated amikacin analogs has shown improved antibacterial activity against multidrug-resistant Gram-negative bacteria. frontiersin.orgresearchgate.net These studies highlight the potential of targeted structural modifications to circumvent resistance mechanisms and develop more potent aminoglycosides. frontiersin.orgmdpi.comfrontiersin.org

Table 3: Examples of Amikacin Analogs and Modifications

| Analog/Modification | Modification Location (Amikacin Scaffold) | Potential Advantage Against Resistance |

| Amikacin (vs. Kanamycin A) | C-1 amino group (addition of AHB) | Refractory to many AMEs |

| 6′-N-acyl-3″-N-methylated analogs | 6′-amino and 3″-amino groups | Improved activity against MDR Gram-negatives |

| Analogs with modified sugars/2-DOS | Various | Designed to evade AMEs/RMTs |

Note: This table provides examples based on research into amikacin and its analogs. drugbank.comnih.govfrontiersin.orgasm.orgnih.govmdpi.comfrontiersin.orgresearchgate.net

Novel Functional Group Modifications for Enhanced Antimicrobial Activity

The emergence of multidrug-resistant Gram-negative bacteria has spurred interest in developing new aminoglycoside antibiotics with improved therapeutic potential. Regioselective modification of aminoglycoside scaffolds represents a promising strategy for achieving this goal. Amikacin, a semi-synthetic aminoglycoside derived from kanamycin A, was developed with a specific modification at the C-1 amino group, which renders it refractory to many aminoglycoside-modifying enzymes (AMEs), a primary mechanism of bacterial resistance nih.govmdpi.comresearchgate.net.

Despite amikacin's initial resistance to many AMEs, the emergence of enzymes like aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib] has necessitated the exploration of further modifications to circumvent resistance nih.govmdpi.comresearchgate.net. Research has focused on modifying different positions on the amikacin structure to enhance its activity against resistant strains.

Studies have explored structural modifications, particularly in the amino groups, to improve antibacterial activity against multidrug-resistant Gram-negative bacteria. Enzymatic synthesis has been employed to create amikacin analogs with modifications at the 6′-amino and 3″-amino groups frontiersin.orgnih.govfrontiersin.org. These modifications have shown advantages in circumventing the mechanisms of aminoglycoside resistance frontiersin.orgnih.govfrontiersin.org. Specifically, 6′-N-acyl-3″-N-methylated amikacin analogs have demonstrated improved antibacterial activity against tested multidrug-resistant Gram-negative bacteria compared to amikacin frontiersin.orgnih.govfrontiersin.org. One such analog, 6′-N-propionyl-3″-N-methyl-amikacin, exhibited strong antibacterial activity against all tested strains, suggesting that the combined modification at the 6′-N-acylation and 3″-N-methylation positions is effective in overcoming amikacin resistance in these pathogens nih.gov.

Modification of the C6′ or C3″-amine positions in natural kanamycins has been shown to result in increased antibacterial activity against resistant strains frontiersin.orgnih.gov. The 1-N-AHBA group in amikacin is known to prevent inactivation by certain modifying enzymes like AAC(6′), APH(3′), and ANT(4′), while largely preserving activity against susceptible strains frontiersin.orgnih.gov. Further research indicates that modifying the C6′ position of amikacin with functional groups, such as methylamine (B109427) inserted via a triazole ring, can lead to increased activity against resistant strains like hospital-associated MRSA acs.org.

Amphiphilic derivatives of amikacin have also been synthesized and evaluated for activity against resistant microorganisms, including Mycobacterium tuberculosis and Staphylococcus aureus researchgate.netpublish.csiro.au. A decanesulfonylacetamide-based conjugate of amikacin showed promising preliminary antitubercular activities researchgate.netpublish.csiro.au. While some amphiphilic conjugations reduced antibacterial activity compared to the parent scaffold, certain amide-conjugated amikacin derivatives displayed modest inhibition against M. tuberculosis, suggesting that increased lipophilicity through such modifications can contribute to antitubercular activity publish.csiro.au. Amphiphilic derivatization is thought to reduce the effect of AMEs due to structural changes that decrease enzyme affinity publish.csiro.au.

Semisynthetic derivatives of amikacin with modifications at the 6″ positions using various hydrogen bond donors and acceptors have been prepared and evaluated for their binding to the bacterial ribosomal A-site and antibacterial activities against resistant strains researchgate.net. Many of these analogs showed higher affinity for the bacterial A-site than the parent compound researchgate.net. Several amikacin analogs demonstrated potent and broad-spectrum antibacterial activity against resistant bacteria, while exhibiting minimal cytotoxicity similar to the parent compounds researchgate.net. These modifications may disrupt recognition by AMEs, thereby enhancing antibacterial potency against resistant bacteria researchgate.net.

The development of novel amikacin derivatives through functional group modifications continues to be an active area of research aimed at combating the growing threat of antibiotic resistance. These studies highlight the potential of targeted chemical alterations to improve the efficacy of amikacin against a broader spectrum of resistant pathogens.

Data from research on amikacin analogs with modifications at the 6′-N-acyl and 3″-N-methyl positions against multidrug-resistant Gram-negative bacteria illustrates the impact of these structural changes on antibacterial activity.

| Analog | Antibacterial Activity Against Multidrug-Resistant Gram-Negative Bacteria (Relative to Amikacin) |

| 3″-N-methyl-amikacin | Slightly improved activity against most resistant bacteria |

| 6′-N-acyl-3″-N-methylated analogs | Improved antibacterial activity |

| 6′-N-propionyl-3″-N-methyl-amikacin | Strongest antibacterial activity among tested analogs |

Note: This table is based on reported findings indicating improved or strongest activity relative to amikacin in specific studies frontiersin.orgnih.govfrontiersin.org. Specific MIC values would provide a more detailed comparison, but the general trend of enhanced activity with these modifications is noted.

Advanced Characterization and Analytical Methodologies for Amikacin Sulfate

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of amikacin (B45834) sulfate (B86663) and profiling its impurities. Given that amikacin is synthesized from kanamycin (B1662678), kanamycin and other related substances are potential impurities that need to be monitored. antecscientific.comoup.com Pharmacopoeial limits exist for these impurities, emphasizing the need for robust analytical methods. oup.comnih.gov

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is extensively used for the analysis of amikacin sulfate. However, amikacin's poor UV absorbance between 200 and 800 nm poses a challenge for detection using standard UV detectors. researchgate.netoup.comoup.com To overcome this, various detection methods and chromatographic conditions have been explored.

One approach described in the European Pharmacopoeia (EP) monograph for this compound involves gradient separation on a C18 column under acidic conditions, followed by post-column addition of a NaOH solution and pulsed amperometric detection (PAD) on a gold working electrode for impurity quantification. antecscientific.com For the determination of the active pharmaceutical ingredient (API) content, the EP monograph utilizes UV detection. antecscientific.com

Another HPLC method for amikacin and impurity analysis employs a two-step gradient with pulsed electrochemical detection. researchgate.net This method uses a C18 column and a mobile phase containing sodium 1-octanesulphonate, tetrahydrofuran, phosphate (B84403) buffer, and sodium sulfate, with post-column addition of sodium hydroxide (B78521) to enhance detection. researchgate.net

Research has also focused on developing reversed-phase HPLC methods with UV detection for amikacin, often coupled with pre-column derivatization to enable detection. researchgate.net

Pre-Column Derivatization Strategies for Spectroscopic Detection

Due to amikacin's limited UV absorbance, pre-column derivatization is a common strategy to introduce a chromophore or fluorophore into the molecule, allowing for detection by UV or fluorescence detectors. researchgate.netinnovareacademics.inoup.comphmethods.net Amikacin contains primary aliphatic amino groups that can be utilized for this purpose. innovareacademics.inoup.com

One validated pre-column derivatization HPLC method is based on the Hantzsch condensation reaction. researchgate.netoup.comnih.govoup.com This method involves reacting amikacin with a derivatizing reagent to produce colored products that can be detected by a photo-diode array (PDA) detector at 330 nm. oup.comnih.govoup.com The separation is typically performed on a reversed-phase C18 column using an isocratic mobile phase of acetonitrile (B52724) and sodium acetate (B1210297) buffer. researchgate.netoup.comnih.gov This method has been successfully applied for the determination of amikacin in the presence of its precursor, kanamycin, and validated for parameters such as linearity, precision, accuracy, specificity, and robustness. oup.comnih.govoup.com It has been used to check the purity of amikacin against the pharmacopoeial limit for kanamycin (0.5%). oup.comnih.gov

Another pre-column derivatization approach uses the fluorescence reagent 9-fluorenylmethyl chloroformate (FMOC-Cl). researchgate.netphmethods.net This reaction is performed in the presence of borate (B1201080) buffer, and glycine (B1666218) is added as a stabilizing reagent. researchgate.netphmethods.net The fluorescent product is then detected using a fluorescence detector at excitation and emission wavelengths of 265 nm and 315 nm, respectively, typically on a C18 UHPLC column. researchgate.netphmethods.net This method has shown linearity in serum samples and is useful for preclinical and pharmacokinetic studies. researchgate.netphmethods.net

Here is a summary of some chromatographic conditions used for this compound analysis:

| Technique | Derivatization Method | Detection Method | Column Type | Mobile Phase | Detection Wavelength/Mode | Reference |

| HPLC | Hantzsch condensation | PDA | Spherisorb C18 | Acetonitrile:0.1 M sodium acetate buffer (pH 5.0) (25:75 v/v) | 330 nm | researchgate.netoup.comnih.gov |

| UHPLC | FMOC-Cl | Fluorescence | C18 UHPLC | Acetonitrile:Water (70:30 v/v) | Ex 265 nm, Em 315 nm | researchgate.netphmethods.net |

| HPLC (EP Method) | None (Post-column NaOH) | Pulsed Amperometric | C18 | Sodium octane (B31449) sulfonate, sodium sulfate, acetonitrile, potassium dihydrogen phosphate (gradient) | Electrochemical | antecscientific.com |

| HPLC | None (Post-column NaOH) | Pulsed Electrochemical | Discovery C18 | Sodium 1-octanesulphonate, tetrahydrofuran, phosphate buffer, sodium sulfate (gradient) | Electrochemical | researchgate.net |

Mass Spectrometry-Based Quantification and Biological Matrix Analysis

Mass spectrometry (MS), particularly coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and specificity for the quantification of this compound in complex biological matrices, circumventing the need for derivatization in many cases. nih.govjapsonline.com This is particularly valuable for pharmacokinetic studies and therapeutic drug monitoring. japsonline.combmj.com

LC-MS/MS for this compound Detection and Uptake Kinetics in Cellular Systems

LC-MS/MS is a powerful tool for detecting and quantifying this compound in biological samples such as plasma, serum, and cell lysates. innovareacademics.innih.govjapsonline.combmj.com This technique is favored for its sensitivity and ability to quantify analytes without natural chromophores or fluorophores. japsonline.com

Several LC-MS/MS methods have been developed for amikacin analysis. One robust method utilizes high pH mobile phases with ammonium (B1175870) hydroxide to improve retention and resolution of aminoglycosides. nih.gov This assay can quantify amikacin in different biological matrices and can be optimized using different ionization modes. nih.gov In cellular uptake studies, LC-MS/MS in positive ion mode has been used to detect low levels of amikacin. nih.gov

Another LC-MS/MS method for amikacin quantification in human plasma employs a C8 column and gradient elution with mobile phases containing ammonium formate (B1220265) and formic acid in water and methanol. japsonline.com This method has been validated and applied to patient samples. japsonline.com

For therapeutic drug monitoring of amikacin in plasma, LC-MS/MS methods have been established and validated. innovareacademics.injapsonline.combmj.com These methods often involve sample preparation steps like protein precipitation. innovareacademics.inbmj.comjapsonline.com LC-MS/MS allows for the detection of amikacin at clinically relevant concentrations. bmj.com

LC-MS/MS has been applied to study amikacin uptake kinetics in cellular systems, such as renal cells. nih.govnih.gov By quantifying intracellular amikacin concentrations over time, researchers can gain insights into the mechanisms of drug accumulation, which is particularly relevant given the potential for nephrotoxicity associated with aminoglycosides. nih.govbmj.comnih.gov Studies using LC-MS/MS have shown increased amikacin uptake in kidney cells incubated with escalating concentrations. nih.gov

LC-MS/MS is also used in pharmacokinetic studies to determine amikacin concentrations in plasma over time following administration. nih.govnih.gov This allows for the characterization of pharmacokinetic parameters such as half-life, volume of distribution, clearance, and bioavailability.

Here is a summary of some LC-MS/MS parameters for this compound analysis:

| Matrix | Column Type | Mobile Phase | Ionization Mode | MRM Transitions (m/z) | Linear Range (example) | Reference |

| Cell lysate | Acquity UPLC BEH C18 | Ammonium hydroxide in water / Ammonium hydroxide in acetonitrile | Positive | Not specified | 0.016–8 mg/l | nih.gov |

| Serum | Acquity UPLC BEH C18 | Ammonium hydroxide in water / Ammonium hydroxide in acetonitrile | Negative | Not specified | 0.25–80 mg/l | nih.gov |

| Human plasma | ZORBAX Aq | 0.1% formic acid in water / Acetonitrile | Positive ESI | 586.3 → 425.3 | 0.1–100 µg/mL | bmj.com |

| Human plasma | C18 | Not specified | Positive ESI | 585.9 → 162.9 | 1–150 µg/ml | innovareacademics.in |

| Human plasma | C8 | 0.1% formic acid + 5 mM ammonium formate in water / 0.1% formic acid in MeOH | Not specified | Not specified | 0.2 µg/mL (LLOQ) | japsonline.com |

| German Shepherd Dog Plasma | Not specified | Heptafluorobutyric acid (ion-pair reagent) | Not specified | 585.9 → 162.9 | 0.05-2 µg/mL | |

| Neonate plasma | HILICpakVC-50 2D | Acetonitrile / Ammonia solution | Not specified | Not specified | 0.5 to 100 μg/mL | japsonline.com |

Molecular Interactions of Amikacin Sulfate Beyond Its Primary Mode of Action

In Vitro Inter-Compound Synergism and Antagonism with Other Antimicrobials

In vitro studies have explored the combined effects of Amikacin (B45834) sulfate (B86663) with other antimicrobial agents, revealing instances of both synergism and antagonism. Synergism, where the combined effect of two drugs is greater than the sum of their individual effects, is a valuable strategy for combating resistant pathogens and potentially reducing toxicity by allowing lower doses of each agent. Antagonism, conversely, can lead to reduced efficacy.

Amikacin, like other aminoglycosides, is often combined with antibiotics that target the bacterial cell wall, such as beta-lactams (e.g., penicillins, carbapenems, cephalosporins), glycopeptides, and monobactams, due to reported synergistic activity. newdrugapprovals.orgnih.gov This synergy is thought to be related to the ability of cell wall-acting agents to enhance the uptake of aminoglycosides into the bacterial cell. mdpi.com

Studies have investigated the synergistic potential of Amikacin sulfate with carbapenems like imipenem (B608078) and meropenem (B701) against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govmdpi.comgardp.org For instance, combinations of imipenem and Amikacin have shown synergistic activity against P. aeruginosa strains resistant to one or both drugs, resulting in significant reductions in minimum inhibitory concentrations (MICs). mdpi.com Similarly, combinations of meropenem and Amikacin have demonstrated high synergy rates against P. aeruginosa and Klebsiella pneumoniae. gardp.orgtandfonline.com

However, antagonistic interactions have also been observed. Chloramphenicol, clindamycin, and tetracycline (B611298) have been reported to inactivate aminoglycosides, including Amikacin, through pharmacological antagonism. newdrugapprovals.orgnih.gov This antagonism is generally attributed to the fact that these agents inhibit bacterial protein synthesis, which can reduce the uptake of aminoglycosides, as aminoglycoside uptake is partly dependent on the bacterial electron transport chain linked to protein synthesis. The interaction between beta-lactams and aminoglycosides, while often synergistic, can also lead to inactivation of the aminoglycoside, particularly in vitro or in patients with renal dysfunction, although Amikacin is less susceptible to inactivation by beta-lactams compared to other aminoglycosides. newdrugapprovals.orgnih.govmedicines.org.uk

Studies evaluating synergy and antagonism often utilize methods such as the fractional inhibitory concentration (FIC) index and time-kill analyses. nih.govmdpi.comnih.gov The FIC index is calculated based on the MICs of the drugs alone and in combination, with an index of ≤ 0.5 typically indicating synergy and ≥ 2 indicating antagonism. nih.gov

Here is a representative table summarizing some reported in vitro synergy and antagonism findings:

| Combination | Bacterial Species (Resistance Profile) | Interaction Type | FIC Index (Range) | Source |

| Amikacin + Imipenem | E. coli (MDR) | Synergism | ≤ 0.5 | nih.gov |

| Amikacin + Imipenem | P. aeruginosa (Resistant) | Synergism | 0.01 - 0.4 | mdpi.com |

| Amikacin + Meropenem | XDR E. coli | Additivity | Not specified | tandfonline.com |

| Amikacin + Meropenem | XDR K. pneumoniae | Additivity | Not specified | tandfonline.com |

| Amikacin + Meropenem | P. aeruginosa | Moderate Synergy | 0.43 | gardp.org |

| Amikacin + Meropenem | K. pneumoniae | High Synergy | 1.00 | gardp.org |

| Amikacin + Colistin | XDR K. pneumoniae | Synergism | Not specified | nih.gov |

| Amikacin + Ciprofloxacin | XDR E. coli | Synergy | Not specified | tandfonline.com |

| Amikacin + Ciprofloxacin | XDR isolates | Antagonism | Not specified | tandfonline.com |

| Amikacin + Chloramphenicol | Not specified | Antagonism | Not specified | newdrugapprovals.orgnih.gov |

| Amikacin + Clindamycin | Not specified | Antagonism | Not specified | newdrugapprovals.orgnih.gov |

| Amikacin + Tetracycline | Not specified | Antagonism | Not specified | newdrugapprovals.orgnih.gov |

Host-Guest Complexation Studies (e.g., Cyclodextrins)

This compound's interaction with host molecules, particularly cyclodextrins (CDs), has been investigated, primarily in the context of drug delivery and formulation science. researchgate.netnih.govnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, capable of forming non-covalent inclusion complexes (host-guest complexes) with various molecules. researchgate.netnih.govnih.gov

Complexation with cyclodextrins can potentially modify the physicochemical properties of guest molecules, such as solubility, stability, and dissolution rate. researchgate.netnih.govnih.gov For this compound, which is highly water-soluble, complexation with cyclodextrins has been explored to develop improved drug delivery systems, particularly for routes like pulmonary administration. nih.govualberta.ca

Studies have demonstrated the ability of cyclodextrin (B1172386) microspheres, such as those made from polycondensed beta-cyclodextrins (β-CD), to encapsulate this compound. researchgate.netualberta.caresearchgate.net The encapsulation efficiency and yield can be influenced by factors such as the method of incorporation (e.g., before or after freeze-drying) and contact time. researchgate.netualberta.ca Research indicates that better incorporation can be achieved during the solubilization step or just before freeze-drying. researchgate.netualberta.ca The formation of these complexes is driven by non-covalent interactions, including Van der Waals forces, dipole-dipole interactions, and hydrogen bonds. researchgate.net

The study of this compound complexes with cyclodextrins and their derivatives provides information on the nature of these host-guest interactions and their potential to serve as drug carriers. researchgate.netualberta.ca Encapsulation in cyclodextrin-based systems has been proposed to optimize therapeutic efficacy and potentially reduce toxicity by targeting delivery, such as to the lungs for respiratory infections. nih.gov Furthermore, cyclodextrins have been shown to interact with bacterial cell membranes and can potentially enhance antibiotic efficacy and delay the onset of resistance by allowing antibiotics to be used at lower concentrations. nih.govnih.gov

Data from encapsulation studies in polycondensed β-cyclodextrin microspheres highlight the efficiency of this process:

| Encapsulation Method | Encapsulation Efficiency (µg Amikacin/mg β-CD) | Encapsulation Yield (%) | Source |

| Incorporating before freeze-drying | 5 - 59 | 0.17 - 59 | researchgate.netualberta.ca |

Biotechnological and Research Applications of Amikacin Sulfate

Applications in Eukaryotic Cell Culture Research (e.g., Contamination Control)

Bacterial contamination poses a significant challenge in eukaryotic cell culture, potentially compromising the integrity and viability of cell lines and experimental outcomes. toku-e.com, thermofisher.com Amikacin (B45834) sulfate (B86663) is frequently incorporated into cell culture media as a prophylactic measure to prevent bacterial growth. ausamics.com.au, toku-e.com Its broad spectrum of activity makes it effective against common bacterial contaminants encountered in laboratory settings. ausamics.com.au, toku-e.com, fujifilm.com

Research has explored the effectiveness of amikacin sulfate in combination with other antibiotics for cell culture contamination control. One study investigated replacing the conventional penicillin and gentamicin (B1671437) combination with amikacin and vancomycin (B549263) for cell cultures used in virus isolation. This new combination was found to be non-toxic to the cell cultures and remained stable in the media for over six months. toku-e.com, toku-e.com, nih.gov The study reported a reduction in contamination rates from nearly 10% to 1.5% while maintaining the virus isolation rate. toku-e.com, nih.gov

While effective, the routine use of antibiotics like amikacin in cell culture is generally discouraged as it can potentially mask low-level contamination and encourage the development of antibiotic-resistant strains. thermofisher.com However, in specific scenarios, such as working with irreplaceable cell lines or during virus isolation, the strategic use of antibiotics like this compound is considered. thermofisher.com, nih.gov Determining the optimal concentration of this compound for a specific cell line is crucial, as high concentrations can be toxic to eukaryotic cells. thermofisher.com, researchgate.net Toxicity can manifest as signs like cell sloughing, vacuole appearance, decreased confluency, and rounding. thermofisher.com

Amikacin has also been utilized in genetic engineering as a selection agent for cells expressing aminoglycoside acetyltransferase enzymes, conferring resistance to the antibiotic. ausamics.com.au

Investigational Delivery Systems based on Materials Science

Research into novel drug delivery systems aims to improve the efficacy and safety profile of antibiotics like this compound, particularly in overcoming challenges such as poor bioavailability, systemic toxicity, and antibiotic resistance. ekb.eg, researchgate.net, researchgate.net Materials science plays a crucial role in developing carriers that can deliver this compound more effectively to target sites, control its release, and potentially reduce its toxicity to host cells. ekb.eg, researchgate.net

Polymeric Nanocarriers and Microencapsulation

Polymeric nanocarriers and microencapsulation techniques have been investigated as strategies for the controlled delivery of this compound. These systems involve encapsulating the antibiotic within a polymer matrix, offering potential benefits such as shielding the drug from degradation, increasing its residence time, improving bioavailability, and allowing for controlled release. ekb.eg, mdpi.com, bio-conferences.org

Studies have explored the use of various polymers for encapsulating this compound. For instance, research has focused on fabricating microparticles using low-molecular-weight poly(lactic acid) (PLA) and poly(lactic acid-co-polyethylene glycol) (PLA–PEG) for efficient and long-term amikacin delivery. acs.org These microparticles demonstrated antimicrobial action against various bacterial strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. acs.org The release kinetics of amikacin from these polymeric systems can be controlled, with some formulations showing a biphasic release pattern involving an initial burst followed by a sustained release. ekb.eg

Another study utilized bioadhesive positively charged polymers, Eudragit® RS 100 and Eudragit® RL 100, to formulate amikacin-loaded polymeric nanoparticles for controlled ocular drug delivery. researchgate.net These nanoparticles exhibited a lengthened drug release profile. researchgate.net

Microencapsulation, generally involving particles smaller than 1 mm, is a technique used to package substances within thin polymeric coatings. bio-conferences.org This method can enhance the solubility and dissolution profile of drugs and improve their stability. bio-conferences.org While the provided text specifically mentions microencapsulation as a method of drug delivery in general bio-conferences.org, its application to this compound aligns with the broader research into polymeric carriers for this antibiotic.

Research findings on polymeric carriers for this compound include investigations into drug loading efficiency and the size and characteristics of the resulting particles. For example, in one study, the loading efficiencies of amikacin in PLA-based microparticles were 36.5 ± 1.5 µg/mg, and in PLA–PEG-based microparticles, they were 106 ± 32 µg/mg. acs.org

Lipid-Based Formulations for Enhanced Research Outcomes

Lipid-based formulations, such as liposomes and multivesicular liposomes (MVLs), represent another avenue of research for improving this compound delivery. ekb.eg, mdpi.com, researchgate.net These formulations can encapsulate this compound, potentially reducing its toxicity and enhancing its accumulation at target sites. ekb.eg, mdpi.com

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic drugs like this compound in their aqueous core. researchgate.net Research has shown that liposomal encapsulation of this compound can lead to enhanced efficacy against bacterial infections in experimental models. ekb.eg, researchgate.net For instance, studies evaluating this compound liposomal formulations against Escherichia coli infection in mice demonstrated promising results compared to the free drug. researchgate.net Liposomes can also provide protection to the encapsulated antibiotic from bacterial enzymes and efflux pumps, potentially mitigating drug resistance. ekb.eg

MVLs are a type of lipid-based carrier characterized by a multilamellar structure. mdpi.com A lipid-based sustained-release formulation of this compound, known as DepoFoam encapsulated this compound (DEAS), has been developed and investigated. ekb.eg, nih.gov This formulation is designed to release the encapsulated amikacin over an extended period, typically 7 to 10 days. ekb.eg, nih.gov Research using an experimental foreign body infection model in mice demonstrated that treatment with DEAS significantly reduced the number of infected foreign bodies and bacterial load in wound tissue compared to treatment with free this compound. nih.gov Specifically, the number of infected foreign bodies was reduced from 86% to 25%, and the bacterial load was decreased from 4.8 ± 0.9 log CFU per gram of tissue to 1.3 ± 0.6 log CFU per gram of tissue. nih.gov

Lipid-based formulations for this compound have been characterized in terms of their physical properties, such as particle size and encapsulation efficiency. Studies on liposomal formulations have reported entrapment efficiencies ranging from 43.6 ± 1.81% to 62.5 ± 2.57%, with vesicles typically spherical in shape and ranging in size from 54.3 ± 11 nm to 362.1 ± 56 nm. researchgate.net

These investigational delivery systems highlight the ongoing research efforts to optimize the delivery of this compound for various research and potential therapeutic applications, focusing on improving its efficacy and controlling its release characteristics.

Q & A

Q. How can spectrophotometric methods be validated for quantifying Amikacin sulfate in pharmaceutical formulations?

Spectrophotometric validation requires establishing linearity, precision, accuracy, and detection limits. For example, linearity is confirmed by plotting absorbance against concentration (e.g., 0–1000 µg/mL) and calculating the coefficient of determination (R² ≥ 0.95) . A linear regression model (e.g., y = 0.0019x + 0.1748) should be statistically validated using triplicate measurements. Inter-day and intra-day precision should show ≤5% relative standard deviation (RSD), and recovery rates for accuracy should fall within 98–102% .

Q. What are the standard protocols for preparing this compound stock solutions in bioanalytical studies?

Stock solutions are typically prepared by dissolving 20 mg of this compound in water to achieve 2000 ppm concentrations. Ensure precise weighing (±0.1 mg) and use ultrapure water to minimize interference. Aliquots should be stored at -20°C to prevent degradation. For method optimization (e.g., UPLC-MS/MS), include internal standards like kanamycin sulfate to account for matrix effects .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound-loaded nanoparticle efficacy against antibiotic-resistant bacteria?

Use a PICOT framework:

- Population : Human pathogenic bacteria (e.g., Pseudomonas aeruginosa).

- Intervention : Dextran nanoparticles loaded with this compound (concentration range: 50–1000 µg/mL).

- Comparison : Free this compound vs. nanoparticle formulations.

- Outcome : Minimum inhibitory concentration (MIC), bacterial growth inhibition (measured via OD600).

- Time : 24–48 hours incubation. Include dose-response curves and statistical models (e.g., linear regression for OD-concentration relationships) .

Q. What methodological strategies address discrepancies in dose-response data between in vitro and in vivo studies?